

# Benchmarking Atilotrelvir's safety profile against competitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Atilotrelvir**  
Cat. No.: **B12393515**

[Get Quote](#)

## Atilotrelvir Safety Profile: A Comparative Benchmark Analysis

For Immediate Release

This guide provides a comprehensive and objective comparison of the safety profile of **Atilotrelvir**, a novel SARS-CoV-2 3CL protease inhibitor, against its key competitors in the treatment of mild-to-moderate COVID-19. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of the relative safety of these antiviral agents. All data is sourced from publicly available results of pivotal clinical trials.

## Comparative Safety Analysis of Oral Antivirals for COVID-19

The following table summarizes the incidence of treatment-emergent adverse events (TEAEs) from the respective phase 2/3 or phase 3 clinical trials of **Atilotrelvir** and its competitors. This allows for a direct comparison of their safety and tolerability profiles.

| Atilo |      | Nir   |       | Sim  |  | Plac  |       | Plac  |       | Plac |       |
|-------|------|-------|-------|------|--|-------|-------|-------|-------|------|-------|
| trelv |      | matr  |       | notr |  | ebo   |       | ebo   |       | ebo  |       |
| ir    |      | elvir |       | nupi |  | elvir |       | ebo   |       | (Mol |       |
| Adv   | (GS  | +     |       | Mol  |  | Ensi  |       | Lerit | (Atil | Plac |       |
| erse  | T-   | Rito  | ravir | nupi |  | trelv | +     | relvi | otrel | ebo  | (Sim  |
| Eve   | HG1  | navi  | (Lag  |      |  | ir[9] | Rito  | r[15] | vir   | (Pax | notr  |
| nt    | 71)  | r     | evri  |      |  | [10]  | navi  | [16]  | Trial | lovi | elvir |
| Cate  | +    | (Pax  | o)[6] |      |  | [11]  | r[12] |       | Trial | )[6] | Trial |
| gory  | Rito | lovi  | [7]   |      |  |       | [13]  |       | Trial | )[9] | )[12] |
|       | navi | d)[3] | [8]   |      |  |       | [14]  |       | )[4]  | [7]  | [13]  |
|       | r[1] | [4]   |       |      |  |       |       |       | [2]   | [8]  | [10]  |
|       |      | [2]   | [5]   |      |  |       |       |       |       |      | [14]  |

|                                     |      |     |      |       |                                              |      |                                   |                          |    |                        |      |
|-------------------------------------|------|-----|------|-------|----------------------------------------------|------|-----------------------------------|--------------------------|----|------------------------|------|
| Any                                 | Adve | rse | Even | t (%) | 44.2<br>(125<br>mg) /<br>53.6<br>(250<br>mg) | 29.0 | high<br>er<br>than<br>plac<br>ebo | Minimal,<br>slight<br>ly |    |                        |      |
|                                     |      |     |      |       |                                              |      |                                   | 48.9                     | 21 | 2                      | 24.8 |
| Serious<br>Adverse<br>Events<br>(%) |      |     |      | 21.6  |                                              | 24.8 |                                   | 21.6                     |    | 0.3<br>(2<br>patients) |      |

|                                     |                  |     |   |             |   |                  |                  |                  |                  |     |                        |
|-------------------------------------|------------------|-----|---|-------------|---|------------------|------------------|------------------|------------------|-----|------------------------|
| Serious<br>Adverse<br>Events<br>(%) | Not<br>specified | 1.7 | 7 | (125<br>mg) | 0 | Not<br>specified | Not<br>specified | 6.6              | 10               | 0.2 | 0.3<br>(2<br>patients) |
|                                     |                  |     |   |             |   |                  | 0.2              | Not<br>specified | Not<br>specified | 6.6 | 10                     |

| Disc<br>ontin<br>uatio<br>n<br>due<br>to<br>AE<br>(%) | Not<br>speci<br>fied | 2.1 | 1 | 0.7<br>(125<br>mg) /<br>1.0<br>(250<br>mg) | Not<br>speci<br>fied | Not<br>speci<br>fied | Not<br>speci<br>fied | 4.1 | 3 | 0.3 | Not<br>speci<br>fied |
|-------------------------------------------------------|----------------------|-----|---|--------------------------------------------|----------------------|----------------------|----------------------|-----|---|-----|----------------------|
|-------------------------------------------------------|----------------------|-----|---|--------------------------------------------|----------------------|----------------------|----------------------|-----|---|-----|----------------------|

## Detailed Experimental Protocols

## **Atilotrelvir (GST-HG171) Phase 2/3 Trial (NCT05656443)**

[2][17]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled phase 2/3 trial.
- Participants: Adult patients with mild-to-moderate COVID-19 with symptom onset within 72 hours.
- Intervention: **Atilotrelvir** (150 mg) co-administered with ritonavir (100 mg) or a corresponding placebo, taken orally twice daily for 5 days.

- Primary Endpoint: Time to sustained recovery of 11 COVID-19-related symptoms for at least two consecutive days.
- Safety Assessment: Monitoring and recording of all adverse events, serious adverse events, and laboratory abnormalities throughout the study period.

## **Nirmatrelvir/Ritonavir (Paxlovid) EPIC-HR Trial[5]**

- Study Design: A phase 2/3, randomized, double-blind, placebo-controlled trial.
- Participants: Non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease.
- Intervention: Nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo, taken orally every 12 hours for 5 days.
- Primary Endpoint: The proportion of participants with COVID-19-related hospitalization or death from any cause through day 28.
- Safety Assessment: Collection of data on all treatment-emergent adverse events, graded for severity and assessed for causality.

## **Molnupiravir (Lagevrio) MOVe-OUT Trial[6][7][8]**

- Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.
- Participants: Non-hospitalized adults with mild-to-moderate COVID-19 and at least one risk factor for severe disease.
- Intervention: Molnupiravir (800 mg) or placebo, taken orally every 12 hours for 5 days.
- Primary Endpoint: The percentage of participants who were hospitalized or died through day 29.
- Safety Assessment: Comprehensive monitoring of adverse events, with a focus on serious adverse events and events leading to discontinuation of the study drug.

## **Visualizing the Research Workflow**

The following diagrams illustrate key processes in the comparative safety assessment of **Atilotrelvir**.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the comparative safety and efficacy assessment of a new drug candidate like **Atilotrelvir**.



[Click to download full resolution via product page](#)

Caption: The mechanism of action of **Atilotrelvir** in inhibiting SARS-CoV-2 replication through the 3CL protease signaling pathway.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of GST-HG171 in adult patients with mild to moderate COVID-19: a randomised, double-blind, placebo-controlled phase 2/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pfizermedical.com [pfizermedical.com]
- 4. pfizer.com [pfizer.com]
- 5. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 6. lagevriohcp.com [lagevriohcp.com]
- 7. fda.gov [fda.gov]
- 8. merck.com [merck.com]
- 9. shionogi.com [shionogi.com]
- 10. Efficacy and Safety of 5-Day Oral Ensitrelvir for Patients With Mild to Moderate COVID-19: The SCORPIO-SR Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shionogimedical.com [shionogimedical.com]
- 12. eswi.org [eswi.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Model informed dose regimen optimizing in development of leritrelvir for the treatment of mild or moderate COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking Atilotrelvir's safety profile against competitors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12393515#benchmarking-tilotrelvir-s-safety-profile-against-competitors>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)